N-Methyl-4-(methylthio)benzamide: Structural Dynamics, Synthetic Utility, and Applications in Targeted Drug Discovery
N-Methyl-4-(methylthio)benzamide: Structural Dynamics, Synthetic Utility, and Applications in Targeted Drug Discovery
Executive Summary
N-Methyl-4-(methylthio)benzamide (CAS: 53551-23-8) is a highly versatile, advanced synthon utilized extensively in medicinal chemistry and drug discovery[1]. Characterized by a benzamide core substituted with an N-methyl group and a para-methylthio moiety, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This whitepaper provides an in-depth technical analysis of its physicochemical profile, field-proven synthetic methodologies, and downstream functionalization strategies, grounded in authoritative chemical principles.
Physicochemical & Structural Profiling
The dual functionality of N-Methyl-4-(methylthio)benzamide—combining a hydrogen-bonding amide network with a lipophilic, oxidizable thioether—makes it a privileged scaffold in rational drug design. The N-methyl substitution restricts the rotational degrees of freedom around the amide bond, favoring a specific conformation that is highly advantageous for docking into rigid protein binding pockets.
Quantitative Data: Molecular Properties
The following table summarizes the core physicochemical properties of the compound, which are critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior (e.g., Lipinski's Rule of Five compliance)[1][2].
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 53551-23-8 | Standard registry identifier for procurement[2]. |
| Molecular Formula | C9H11NOS | Defines exact mass for HRMS validation. |
| Molecular Weight | 181.26 g/mol | Low molecular weight allows for extensive downstream elaboration without exceeding the 500 Da limit for oral bioavailability[1]. |
| XLogP3 | 2.5 | Optimal lipophilicity for membrane permeability; easily modulated via thioether oxidation[1]. |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | Excellent range for blood-brain barrier (BBB) penetration if required, or easily increased via sulfone formation[1]. |
| SMILES | CNC(=O)C1=CC=C(C=C1)SC | Computational modeling and cheminformatics input[1]. |
Synthetic Methodologies & Process Chemistry
The Causality of Reagent Selection
The synthesis of N-Methyl-4-(methylthio)benzamide typically proceeds via the amidation of 4-(methylthio)benzoic acid with methylamine. A critical decision in this workflow is the choice of the activating agent.
Historically, amidation of benzoic acids relies on thionyl chloride (SOCl₂) to generate an acid chloride intermediate. However, thioethers are highly sensitive to harsh electrophilic and oxidative conditions . Using SOCl₂ can lead to deleterious side reactions, including Pummerer-type rearrangements (if trace moisture causes premature oxidation) or direct chlorination of the electron-rich aromatic ring.
To ensure a self-validating, high-yield protocol, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of N,N-Diisopropylethylamine (DIPEA). HATU provides mild, room-temperature activation of the carboxylic acid, completely bypassing the risk of thioether degradation while driving the reaction to near-quantitative yields[3].
Protocol 1: Mild Amidation of 4-(Methylthio)benzoic Acid
This protocol is designed as a self-validating system; the reaction progress can be monitored via TLC (loss of the polar acid spot) and LC-MS (appearance of the[M+H]+ 182.0 m/z peak).
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Activation: Dissolve 4-(methylthio)benzoic acid (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.
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Base Addition: Add DIPEA (3.0 equiv, 30 mmol) dropwise. The excess base ensures the complete deprotonation of the acid and neutralizes the hydrochloride salt of the incoming amine.
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Coupling Reagent: Add HATU (1.1 equiv, 11 mmol) in a single portion. Stir the reaction mixture at room temperature for 15 minutes to allow the formation of the active OAt ester. The solution will typically turn a pale yellow[3].
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Nucleophilic Attack: Add methylamine hydrochloride (1.5 equiv, 15 mmol) to the activated mixture. Stir at room temperature for 4–6 hours.
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Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified via flash column chromatography (Hexanes/EtOAc) to yield pure N-Methyl-4-(methylthio)benzamide.
Caption: Synthetic workflow for N-Methyl-4-(methylthio)benzamide and its downstream functionalization.
Downstream Functionalization: The Oxidation Causality
The true synthetic utility of N-Methyl-4-(methylthio)benzamide lies in the chemoselective oxidizability of its thioether group. Modulating the oxidation state of the sulfur atom allows medicinal chemists to fine-tune the electronic properties, hydrogen-bonding capacity, and topological polar surface area of the molecule.
Protocol 2: Controlled Oxidation to Sulfoxide or Sulfone
By carefully controlling the equivalents of meta-chloroperoxybenzoic acid (mCPBA), the thioether can be selectively oxidized.
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Sulfoxide Generation (1.0 equiv mCPBA): The reaction is performed at -78 °C in dichloromethane (DCM). The low temperature prevents over-oxidation. The resulting sulfoxide introduces a chiral center at the sulfur atom and acts as a strong hydrogen-bond acceptor.
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Sulfone Generation (2.5 equiv mCPBA): The reaction is performed at room temperature. The sulfone group is highly electron-withdrawing, strongly deactivating the aromatic ring towards electrophilic attack, and serves as a rigid, bi-directional hydrogen-bond acceptor.
| Oxidation State | Functional Group | TPSA Impact | Pharmacological Effect |
| Thioether (Base) | -S-CH₃ | Low | Highly lipophilic; occupies deep hydrophobic pockets. |
| Sulfoxide | -S(=O)-CH₃ | Medium | Introduces asymmetry; acts as a directional H-bond acceptor. |
| Sulfone | -S(=O)₂-CH₃ | High | Strongly electron-withdrawing; enhances metabolic stability. |
Applications in Kinase & Receptor Targeting
In the context of targeted therapeutics, the structural motifs within N-Methyl-4-(methylthio)benzamide operate as a highly efficient pharmacophore.
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The N-Methylbenzamide Core (Hinge Binder): In kinase inhibitor design, the amide backbone frequently mimics the hydrogen-bonding pattern of the adenine ring of ATP. The N-H acts as a hydrogen-bond donor to the carbonyl oxygen of the kinase hinge region backbone, while the amide carbonyl acts as a hydrogen-bond acceptor from the backbone N-H. The N-methyl group forces the amide into a specific rotameric state that minimizes entropic penalties upon binding.
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The Methylthio / Methylsulfonyl Tail (Pocket Occupant): The para-substitution directs the sulfur-containing moiety deep into the hydrophobic specificity pockets (e.g., the DFG-out allosteric pocket in Type II kinase inhibitors). When oxidized to a sulfone, the oxygen atoms can form critical water-mediated hydrogen bonds with conserved lysine or aspartate residues within the binding site.
Caption: Pharmacophore binding model illustrating the dual-action target engagement of the molecule.
References
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[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 4518228, N-Methyl-4-(methylthio)benzamide". PubChem. Available at:[Link]
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[3] National Institutes of Health (PMC). "Defect-Engineered Metal–Organic Frameworks as Bioinspired Heterogeneous Catalysts for Amide Bond Formation". ChemRxiv / PMC. Available at:[Link]
Sources
- 1. N-Methyl-4-(methylthio)benzamide | C9H11NOS | CID 4518228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-METHYL-4-(METHYLTHIO)BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Defect-Engineered Metal–Organic Frameworks as Bioinspired Heterogeneous Catalysts for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
